The synthesis of UNC2541 involves a multi-step process that integrates advanced organic chemistry techniques. The compound was developed through a method that emphasizes the combinatorial generation of libraries of macrocyclic compounds. The synthesis typically includes:
The molecular structure of UNC2541 is characterized by its macrocyclic pyrimidine framework. Key structural features include:
The exact molecular formula and structural data can be derived from spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography, which confirm the three-dimensional arrangement of atoms in the compound .
UNC2541 participates in specific chemical reactions that facilitate its function as an inhibitor. The primary reactions include:
These reactions are essential in understanding how UNC2541 disrupts normal MerTK signaling, leading to potential therapeutic effects in cancer treatment .
The mechanism of action of UNC2541 primarily revolves around its role as a selective inhibitor of MerTK. Upon binding to MerTK:
This mechanism highlights the potential for UNC2541 to modulate immune responses while targeting tumor cells.
UNC2541 exhibits several notable physical and chemical properties:
These properties are critical for evaluating the compound's suitability for therapeutic applications .
UNC2541 has significant potential applications in scientific research and therapeutic development:
UNC2541 possesses the molecular formula C₂₄H₃₄FN₇O₂ and a molecular weight of 471.57 g/mol. Its structural complexity features a 16-membered macrocyclic ring system that conformationally constrains the molecule, enhancing target specificity and binding affinity. The core structure incorporates a pyrimidine ring that serves as an adenine mimetic, enabling competitive binding at the ATP pocket of MerTK. A critical stereogenic center with (S)-configuration at the C7 position (as designated in IUPAC nomenclature) governs three-dimensional orientation and is essential for optimal interaction with the kinase domain. This chiral center influences the spatial arrangement of the fluorobenzyl moiety and the adjacent carboxamide group, creating a stereospecific binding interface with MerTK's hydrophobic regions [4] [6] [7].
The macrocyclic architecture features multiple nitrogen atoms that participate in hydrogen bonding interactions with the kinase domain. The structure can be represented by the canonical SMILES notation: C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F, which illustrates the connectivity of the pyrimidine core, the extended aliphatic chain, and the 4-fluorobenzyl group. This specific arrangement creates a semi-rigid structure that optimally positions pharmacophoric elements for high-affinity MerTK engagement, as confirmed by X-ray crystallographic studies of the MerTK-UNC2541 complex [6] [8].
Table 1: Structural Characteristics of UNC2541
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₄FN₇O₂ |
Molecular Weight | 471.57 g/mol |
CAS Number | 1612782-86-1 |
Stereochemical Center | (S)-configuration at C7 position |
Canonical SMILES | C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F |
X-ray Crystallography | Confirmed ATP-pocket binding mode |
UNC2541 demonstrates exceptional binding affinity for the MerTK ATP-binding pocket, with a biochemical IC₅₀ value of 4.4 nM. X-ray crystallographic analyses (PDB: 5TC0, 5TD2) reveal that the macrocyclic core occupies the adenine-binding region of the catalytic cleft, forming critical hydrogen bonds with the hinge residue Cys696. The fluorobenzyl moiety extends into a hydrophobic pocket near the gatekeeper residues, while the amine-containing aliphatic chain interacts with acidic residues in the solvent-exposed region. This multi-point interaction creates a high-affinity binding mode that effectively competes with ATP, preventing kinase activation [3] [6] [8].
Selectivity profiling demonstrates UNC2541's exceptional specificity for MerTK within the TAM receptor family and among related kinases. Biochemical assays reveal approximately 27-fold selectivity against Axl (IC₅₀ = 120 nM), 50-fold selectivity against Tyro3 (IC₅₀ = 220 nM), and 73-fold selectivity against FLT3 (IC₅₀ = 320 nM). This selectivity profile stems from steric complementarity with MerTK's unique ATP-binding cleft topology, particularly the interaction with Val672 and Leu674 in the hinge region, which differ in bulk and positioning in Axl and Tyro3. Additional selectivity against a panel of 97 kinases showed minimal off-target binding, confirming UNC2541 as one of the most MerTK-specific inhibitors developed to date [4] [5] [6].
Table 2: Selectivity Profile of UNC2541 Against Key Kinases
Kinase Target | IC₅₀ Value | Selectivity Ratio vs. MerTK |
---|---|---|
MerTK | 4.4 nM | 1 (reference) |
Axl | 120 nM | 27.3 |
Tyro3 | 220 nM | 50.0 |
FLT3 | 320 nM | 72.7 |
The TAM receptor family comprises three homologous receptor tyrosine kinases: Tyro3, Axl, and MerTK. These receptors share structural characteristics including extracellular immunoglobulin-like domains, fibronectin type III repeats, and intracellular kinase domains. TAM receptors function as homeostatic regulators with essential functions in immune regulation, apoptotic cell clearance (efferocytosis), and inflammatory resolution. They are activated by vitamin K-dependent ligands Gas6 (growth arrest-specific 6) and Protein S, which bridge phosphatidylserine exposed on apoptotic cells to the TAM receptors on phagocytic cells. Upon ligand binding, TAM receptors dimerize and autophosphorylate tyrosine residues within their activation loops, initiating downstream signaling cascades including PI3K/Akt, MAPK/ERK, and STAT pathways [6] [10].
MerTK specifically regulates macrophage polarization and efferocytosis within the tumor microenvironment. When activated, MerTK promotes anti-inflammatory M2 macrophage polarization, suppressing pro-inflammatory cytokine production while enhancing immunosuppressive cytokines like IL-10 and TGF-β. This creates an immunosuppressive niche that facilitates tumor immune evasion. Additionally, MerTK-mediated efferocytosis triggers the production of wound-healing factors and angiogenesis promoters (VEGF, MMP9), fostering tumor progression and metastasis. The critical role of MerTK in these processes makes it a compelling therapeutic target in oncology and inflammatory diseases [10].
UNC2541 demonstrates potent inhibition of MerTK through a competitive ATP-binding mechanism characterized by rapid binding kinetics and sustained target engagement. The compound achieves half-maximal inhibition (IC₅₀) of MerTK kinase activity at 4.4 nM in biochemical assays using recombinant enzyme. In cellular contexts, UNC2541 inhibits MerTK autophosphorylation with an EC₅₀ of 510 nM, as measured by suppression of phosphorylated MerTK (pMerTK) in macrophage cell lines. This cellular potency differential reflects the compound's ability to penetrate the cell membrane and engage intracellular targets against physiological ATP concentrations (typically 1-5 mM) [1] [4] [7].
Binding kinetic analyses reveal a two-step inhibition mechanism: initial fast association driven by conformational flexibility in the ATP-binding pocket, followed by slow dissociation resulting from structural rearrangements that stabilize the inhibitor-receptor complex. Surface plasmon resonance (SPR) studies demonstrate that UNC2541 preferentially binds the phosphorylated (activated) form of MerTK, enhancing its selectivity for pathologically activated kinase states over basal signaling. This binding mechanism translates to prolonged suppression of downstream effectors including STAT1/STAT6, SOCS3, and MMP9, disrupting MerTK-mediated immune suppression and phagocytic functions in tumor-associated macrophages [3] [8] [10].
Table 3: Key Pharmacodynamic Parameters of UNC2541
Parameter | Value | Context |
---|---|---|
MerTK Biochemical IC₅₀ | 4.4 nM | Recombinant enzyme assay |
pMerTK Cellular EC₅₀ | 510 nM | Bone marrow-derived macrophages |
Residence Time | >120 minutes | Surface plasmon resonance |
Selectivity Index (MerTK:Axl) | 27:1 | Kinase panel screening |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7